molecular formula C19H16ClFO3 B5030301 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5030301
M. Wt: 346.8 g/mol
InChI Key: GNZFAQIGPFQJBX-UHFFFAOYSA-N
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Description

7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H16ClFO3. This compound belongs to the class of chromen-2-ones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(2-chloro-4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzyl moiety enhances its reactivity and potential interactions with biological targets .

Properties

IUPAC Name

7-[(2-chloro-4-fluorophenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFO3/c1-10-11(2)19(22)24-18-12(3)17(7-6-15(10)18)23-9-13-4-5-14(21)8-16(13)20/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZFAQIGPFQJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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